[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
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Overview
Description
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is a chemical compound with the molecular formula C₁₃H₁₃BrFNO and a molecular weight of 298.15 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of [(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the use of Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Medicine: Research involving this compound may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can be compared with other similar compounds, such as:
- [(5-Bromofuran-2-yl)methyl][(3-methylphenyl)methyl]amine
- [(5-Bromofuran-2-yl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of bromofuran and fluoro-methylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrFNO |
---|---|
Molecular Weight |
298.15 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-1-(3-fluoro-4-methylphenyl)methanamine |
InChI |
InChI=1S/C13H13BrFNO/c1-9-2-3-10(6-12(9)15)7-16-8-11-4-5-13(14)17-11/h2-6,16H,7-8H2,1H3 |
InChI Key |
BJWKZJTWPRFFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=C(O2)Br)F |
Origin of Product |
United States |
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